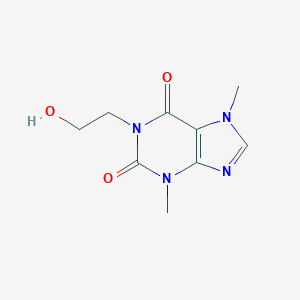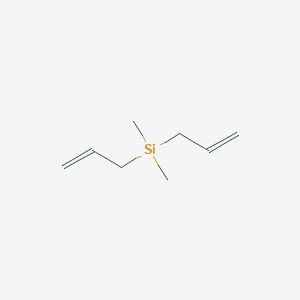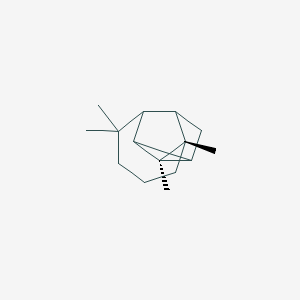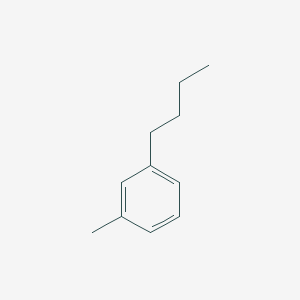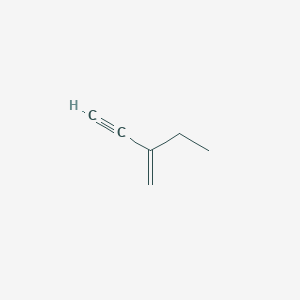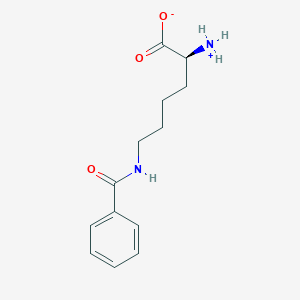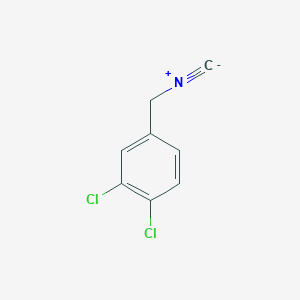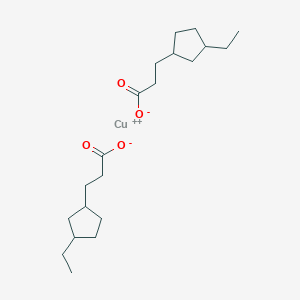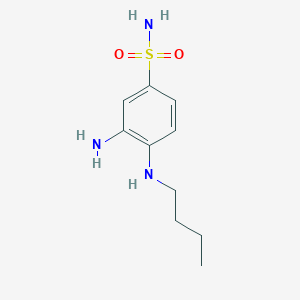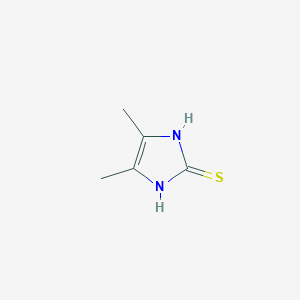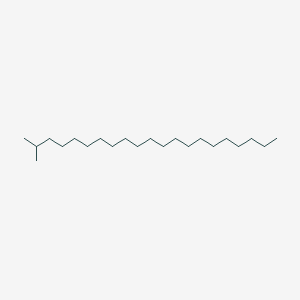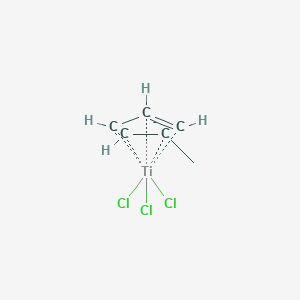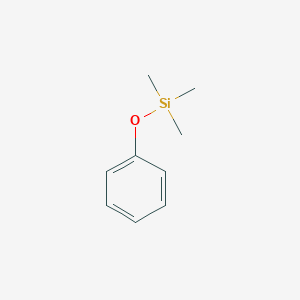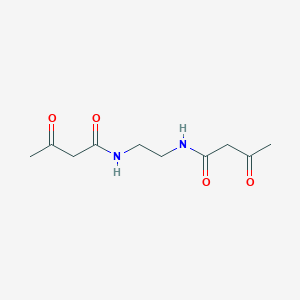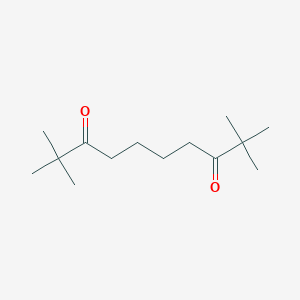
3,8-Decanedione, 2,2,9,9-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Decanedione, 2,2,9,9-tetramethyl- is a chemical compound that is commonly known as muscone. It is a musk odorant that is used in perfumes and fragrances due to its strong and long-lasting scent. Muscone is a cyclic ketone that is synthesized from muscone precursors.
作用机制
Muscone exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Muscone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Muscone has been found to modulate the activity of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
生化和生理效应
Muscone has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. Muscone has been shown to improve cognitive function and memory in animal models. It has also been found to have analgesic effects and to reduce the severity of neuropathic pain.
实验室实验的优点和局限性
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone has a strong and long-lasting scent, which makes it useful for olfactory experiments. However, muscone has some limitations for lab experiments. It is a relatively expensive compound that is difficult to obtain in large quantities. Muscone also has a strong odor that can interfere with other experiments.
未来方向
There are several future directions for the study of muscone. Muscone has potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Future research should focus on the development of muscone analogs that have improved pharmacological properties. The mechanism of action of muscone should also be further elucidated to identify new therapeutic targets. Finally, the potential toxicological effects of muscone should be investigated to ensure its safety for human use.
Conclusion:
In conclusion, muscone is a cyclic ketone that is synthesized from muscone precursors. It has been extensively studied for its scientific research application, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone exerts its effects through a variety of mechanisms, including the inhibition of inflammatory cytokines and the activation of the Nrf2 pathway. Muscone has a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress and improving cognitive function and memory. Muscone has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of muscone analogs and the identification of new therapeutic targets.
合成方法
Muscone is synthesized from muscone precursors that are extracted from musk deer glands. The synthesis of muscone involves the oxidation of muscone precursors through a series of chemical reactions. The first step in the synthesis of muscone is the isolation of muscone precursors from musk deer glands. The muscone precursors are then oxidized using a variety of chemical reagents, such as potassium permanganate or chromium trioxide, to produce muscone.
科学研究应用
Muscone has been extensively studied for its scientific research application. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect neurons from damage caused by oxidative stress. Muscone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
1490-36-4 |
|---|---|
产品名称 |
3,8-Decanedione, 2,2,9,9-tetramethyl- |
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
2,2,9,9-tetramethyldecane-3,8-dione |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3 |
InChI 键 |
WQWLTXSXTAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
同义词 |
2,2,9,9-Tetramethyl-3,8-decanedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



